2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2097858-08-5
VCID: VC4444401
InChI: InChI=1S/C12H16N4.2ClH/c1-15-5-2-6-16(8-7-15)12-9-11(10-13)3-4-14-12;;/h3-4,9H,2,5-8H2,1H3;2*1H
SMILES: CN1CCCN(CC1)C2=NC=CC(=C2)C#N.Cl.Cl
Molecular Formula: C12H18Cl2N4
Molecular Weight: 289.2

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride

CAS No.: 2097858-08-5

Cat. No.: VC4444401

Molecular Formula: C12H18Cl2N4

Molecular Weight: 289.2

* For research use only. Not for human or veterinary use.

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride - 2097858-08-5

Specification

CAS No. 2097858-08-5
Molecular Formula C12H18Cl2N4
Molecular Weight 289.2
IUPAC Name 2-(4-methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile;dihydrochloride
Standard InChI InChI=1S/C12H16N4.2ClH/c1-15-5-2-6-16(8-7-15)12-9-11(10-13)3-4-14-12;;/h3-4,9H,2,5-8H2,1H3;2*1H
Standard InChI Key IRKHETDJVZIIKS-UHFFFAOYSA-N
SMILES CN1CCCN(CC1)C2=NC=CC(=C2)C#N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride is C₁₁H₁₆Cl₂N₄, derived from the parent neutral compound (C₁₁H₁₄N₄) and two hydrochloric acid molecules. The calculated molecular weight is 287.19 g/mol, with contributions from carbon (45.99%), hydrogen (5.61%), chlorine (24.68%), and nitrogen (19.52%) .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₆Cl₂N₄
Molecular Weight287.19 g/mol
Charge+2 (dihydrochloride)
Key Functional GroupsPyridine, carbonitrile, 1,4-diazepane

Structural Analysis

The pyridine ring provides aromaticity and π-π stacking potential, while the carbonitrile group at position 4 introduces electron-withdrawing effects, influencing reactivity and binding interactions. The 4-methyl-1,4-diazepane substituent at position 2 contributes a seven-membered ring with two nitrogen atoms, enabling hydrogen bonding and conformational flexibility . X-ray crystallography of analogous compounds reveals that the diazepane ring adopts a chair-like conformation, optimizing steric interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Formation of 4-Methyl-1,4-diazepane: Achieved via cyclocondensation of 1,4-diaminobutane with acetone, followed by reduction .

  • Coupling with Pyridine Derivative: The diazepane reacts with 2-chloropyridine-4-carbonitrile under Ullmann or Buchwald-Hartwig conditions, facilitated by palladium catalysts .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

A representative procedure from recent literature involves:

  • Reacting tert-butyl 1,4-diazepane-1-carboxylate with 2-chloropyridine-4-carbonitrile using HATU and DIPEA in DMF, followed by Boc deprotection and HCl treatment .

Industrial Production

Commercial suppliers such as C/D/N Isotopes Inc. and Shanghai Chemchallenger Biotech Co., Ltd. manufacture the compound via scalable adaptations of these methods, emphasizing purity (>95%) and batch consistency .

Physicochemical Properties

Physical Characteristics

  • Appearance: White to off-white crystalline solid .

  • Solubility: Highly soluble in water (>50 mg/mL) and methanol, sparingly soluble in acetonitrile.

  • Stability: Stable under ambient conditions but hygroscopic, requiring desiccated storage .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.69 (pyridine-H), 3.71–3.38 (diazepane-CH₂), 2.26 (CH₃) .

  • LC-MS: [M+H]⁺ = 240.13 (deprotonated form) .

Biochemical Applications and Mechanisms

Cellular Studies

In vitro assays using similar compounds demonstrate:

  • IC₅₀ Values: Submicromolar inhibition of ROCK1/2.

  • Antiproliferative Effects: Reduced viability in cancer cell lines (e.g., MDA-MB-231) via apoptosis induction.

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